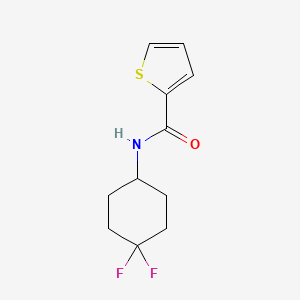

N-(4,4-difluorocyclohexyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4,4-difluorocyclohexyl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C11H13F2NOS . It has an average mass of 245.289 Da and a monoisotopic mass of 245.068588 Da . This product is intended for research use only.

Physical and Chemical Properties Analysis

“this compound” has a molecular formula of C11H13F2NOS and a molecular weight of 245.29 .Wissenschaftliche Forschungsanwendungen

Thiophene as a Dienophile or Diene in Chemical Reactions

Research has demonstrated the versatility of the thiophene nucleus in chemical reactions, acting either as a diene or a dienophile in the intramolecular Diels–Alder reaction. This adaptability, influenced by substituents in the allenic ω-position, underscores the potential of thiophene derivatives in synthetic chemistry for producing complex molecular structures (Himbert, Schlindwein, & Maas, 1990).

Applications in Heterocyclic Synthesis

Thiophene-2-carboxamide derivatives have been synthesized and investigated for their antibiotic and antibacterial properties against Gram-positive and Gram-negative bacteria, indicating their potential as new antibiotic and antibacterial drugs (Ahmed, 2007).

Nuclear Magnetic Resonance (NMR) Studies

NMR studies of bicyclic thiophene derivatives have revealed through-space H–F spin coupling, suggesting applications in elucidating molecular structures and interactions in the field of magnetic resonance (Hirohashi, Inaba, & Yamamoto, 1976).

Synthesis of Polysubstituted Benzothiophenes

Thiophene-2-carboxylate has been used to synthesize polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds, highlighting the role of thiophene derivatives in the production of materials with potential applications in liquid crystals, photochromics, and other functional properties (Yang et al., 2002).

Antimicrobial Activity and Molecular Docking Studies

N-(Thiophen-2-ylmethyl)thiophene-2-carboxamide has been studied for its antimicrobial activity and molecular docking with lung cancer proteins, demonstrating the therapeutic and diagnostic potential of thiophene derivatives in medicine (Cakmak et al., 2022).

Eigenschaften

IUPAC Name |

N-(4,4-difluorocyclohexyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NOS/c12-11(13)5-3-8(4-6-11)14-10(15)9-2-1-7-16-9/h1-2,7-8H,3-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIBHPYTFVCMPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=CS2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3E)-4-[(4-ethoxyphenyl)(methyl)amino]-3-[(4-methylphenyl)sulfonyl]but-3-en-2-one](/img/structure/B2753763.png)

![3'-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2753766.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2753767.png)

![N-(4-chlorophenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2753769.png)

![9-(4-butylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2753771.png)

![3-[[1-(Oxane-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2753773.png)

![N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-1-(3,4-dihydro-1H-isochromen-1-yl)methanamine;hydrochloride](/img/structure/B2753779.png)